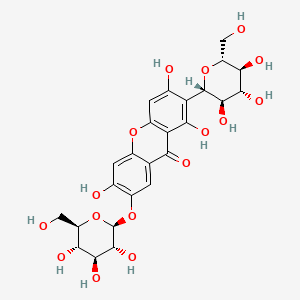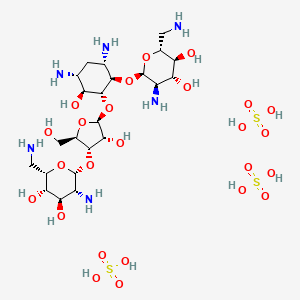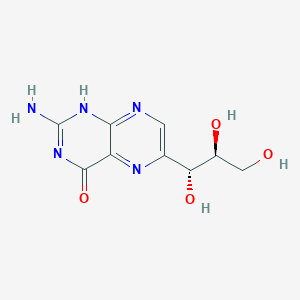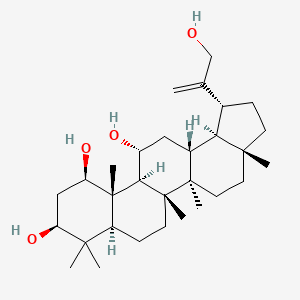
Propacetamol hydrochloride
Overview
Description
Propacetamol hydrochloride is a prodrug of paracetamol (acetaminophen), designed to be administered intravenously. It is formed through the esterification of paracetamol with diethylglycine, making it more water-soluble and suitable for intravenous use. This compound is primarily used for its analgesic and antipyretic properties, especially in situations where oral administration of paracetamol is not feasible .
Mechanism of Action
Target of Action
Propacetamol hydrochloride is a prodrug of paracetamol . Its primary targets are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in the mediation of pain and inflammation .
Mode of Action
Propacetamol is hydrolyzed to paracetamol, which then weakly inhibits COX-1 and COX-2 . This inhibition results in a decrease in prostaglandin synthesis . The reduction in prostaglandin levels leads to a decrease in the sensation of pain .
Biochemical Pathways
The action of propacetamol involves several biochemical pathways. The primary pathway is the arachidonic acid pathway , where the inhibition of COX-1 and COX-2 enzymes leads to a decrease in prostaglandin synthesis . In the brain and spinal cord, paracetamol can combine with arachidonic acid to form N-arachidonoylphenolamine . This compound contributes to the analgesic and antipyretic properties of paracetamol .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . Propacetamol is a prodrug that is completely hydrolyzed to paracetamol . It is water-soluble, which aids in its absorption and distribution . The metabolism of propacetamol results in the formation of paracetamol, which is then excreted renally .
Result of Action
The result of propacetamol’s action is the relief of pain and reduction of fever . This is achieved through the inhibition of prostaglandin synthesis, which reduces the sensation of pain . Additionally, the formation of N-arachidonoylphenolamine contributes to the analgesic and antipyretic effects of the drug .
Action Environment
The action of propacetamol can be influenced by various environmental factors. For instance, the drug’s water solubility can affect its absorption and distribution . Additionally, the presence of other drugs or substances in the body can potentially impact the metabolism and excretion of propacetamol .
Biochemical Analysis
Biochemical Properties
Propacetamol Hydrochloride is hydrolyzed to paracetamol and then it presents a weak inhibition of COX-1 and COX-2 which is translated into a low anti-inflammatory activity . Therefore, in high inflammatory conditions, such as rheumatoid arthritis, these agents show limited in vivo suppression of inflammation and platelet activity .
Cellular Effects
The cellular effects of this compound are directly linked to the activity of paracetamol, which it is hydrolyzed to. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis . This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low .
Molecular Mechanism
As this compound is a prodrug, its mechanism of action is directly linked to the activity of paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis . This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low .
Metabolic Pathways
The metabolic pathways of this compound involve its hydrolysis to paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis . This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propacetamol hydrochloride involves several key steps:
Acetylation: Paracetamol undergoes acetylation with chloracetyl chloride in a polar aprotic solvent to form chloroacetic acid-4-acetylamino phenyl ester.
Amination: The ester is then aminated with diethylamine to produce N,N-diethylglycine 4-acetylamino phenyl ester.
Hydrochloric Acid Treatment: Hydrochloric acid is used to adjust the pH to 4, resulting in the formation of this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but emphasizes scalability, cost-effectiveness, and environmental considerations. The process involves dissolving this compound in a polar solvent and controlling the cooling rate and grain growth temperature to form a specific crystal form. This method ensures the compound is stable, easy to store, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Propacetamol hydrochloride undergoes various chemical reactions, including:
Hydrolysis: It is hydrolyzed in the body to release paracetamol.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by plasma esterases in the body.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Can be carried out using reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Produces paracetamol and diethylglycine.
Oxidation and Reduction: Typically result in minor by-products depending on the specific conditions
Scientific Research Applications
Propacetamol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ester hydrolysis and prodrug activation.
Biology: Investigated for its pharmacokinetics and metabolism in various biological systems.
Medicine: Widely used in clinical settings for pain and fever management, especially in postoperative care and for patients unable to take oral medications
Industry: Employed in the development of new analgesic formulations and drug delivery systems.
Comparison with Similar Compounds
Paracetamol (Acetaminophen): The parent compound of propacetamol hydrochloride, used widely as an analgesic and antipyretic.
Phenacetin: An older analgesic related to paracetamol but less commonly used due to safety concerns.
Nefopam: Another non-opioid analgesic with a different mechanism of action.
Uniqueness of this compound: this compound’s primary advantage is its water solubility, making it suitable for intravenous administration. This allows for rapid onset of action, which is particularly beneficial in clinical settings where immediate pain and fever relief are required .
Properties
IUPAC Name |
(4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYJNGARJPYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216721 | |
| Record name | Propacetamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66532-86-3 | |
| Record name | Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propacetamol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propacetamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamidophenyl N,N-diethylaminoacetate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPACETAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH41QYH8E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)






